5,7-Dihydroxyindoline-2,3-dione
Description
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5,7-dihydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H5NO4/c10-3-1-4-6(5(11)2-3)9-8(13)7(4)12/h1-2,10-11H,(H,9,12,13) |
InChI Key |
FAEIKFZCLFGLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,7-Dihydroxyindoline-2,3-dione
General Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions starting from substituted indole or phenylacetonitrile derivatives. Key steps include:
- Hydroxylation at specific positions (5 and 7) on the indoline ring
- Cyclization to form the indoline-2,3-dione core
- Protection and deprotection of hydroxyl groups to control regioselectivity
- Catalytic reduction or oxidation to achieve the desired oxidation state
These steps require carefully chosen reagents, catalysts, and reaction conditions to optimize yield and purity.
Specific Synthetic Routes
Phenylacetonitrile-Based Route
A related synthesis for dihydroxyindoles (e.g., 5,6-dihydroxyindole) uses 3,4-dimethoxyphenylacetonitrile as the starting material. The process involves:
- Demethylation of methoxy groups using hydrogen chloride/pyridine to yield hydroxyl groups (yield ~90.2%)
- Protection of hydroxyl groups by benzylation using benzyl bromide and potassium carbonate (yield ~87.8%)
- Nitration with concentrated nitric acid (yield ~86.9%)
- Reductive cyclization catalyzed by 10% Pd/C under hydrogen atmosphere (yield ~85.2%)
The overall yield of 5,6-dihydroxyindole from this route is approximately 58.6%. While this route is for 5,6-dihydroxyindole, a similar strategy could be adapted for this compound with modifications to target hydroxylation at the 5 and 7 positions.
Indole Derivative Cyclization and Oxidation
This compound can be synthesized through chemical reactions involving simpler indole derivatives. The process generally involves:
- Starting from indole or substituted indole derivatives
- Selective hydroxylation at the 5 and 7 positions using oxidizing agents or enzymatic methods
- Formation of the indoline-2,3-dione core by oxidation of the indole ring at positions 2 and 3
- Cyclization facilitated by specific catalysts or reagents under controlled temperature and solvent conditions
The choice of solvent, catalyst, and temperature critically influences the yield and purity of the product.
Catalysts and Reagents
- Catalysts: Palladium on carbon (Pd/C) is commonly used for reductive cyclization steps.
- Reagents: Hydrogen chloride/pyridine for demethylation; benzyl bromide for hydroxyl protection; concentrated nitric acid for nitration.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
- Reaction Conditions: Temperature control (e.g., 35°C for some steps) and inert atmosphere (hydrogen or nitrogen) are important for reaction efficiency.
Analytical Data and Research Outcomes
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to hydroxyl protons at the 5 and 7 positions and the indoline ring protons confirm the structure.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
- Infrared Spectroscopy (IR): Bands corresponding to hydroxyl groups (broad O-H stretch) and carbonyl groups (sharp C=O stretch) are observed.
These techniques confirm the successful synthesis and purity of the compound.
Yield and Purity Data Table (Example)
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Demethylation | HCl/Pyridine | Room temp | 90.2 | Ether bond cleavage |
| Hydroxyl Protection | Benzyl bromide, K2CO3 | Reflux | 87.8 | Protect hydroxyl groups |
| Nitration | Concentrated HNO3 | Controlled temp | 86.9 | Introduce nitro groups |
| Reductive Cyclization | 10% Pd/C, H2 | Room temp, H2 gas | 85.2 | Cyclization to indoline core |
| Overall Yield | 58.6 | From 3,4-dimethoxyphenylacetonitrile |
Note: This table is adapted from related dihydroxyindole synthesis and may require modification for this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinones, oxidized indole derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
5,7-Dihydroxyindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives and polymers.
Biology: Studied for its role in melanin biosynthesis and its potential as a pigment.
Medicine: Investigated for its antioxidant and anti-inflammatory properties, as well as its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and coatings
Mechanism of Action
The mechanism of action of 5,7-Dihydroxyindoline-2,3-dione involves its ability to undergo oxidative polymerization, forming melanin-like pigments. These pigments can protect cells from oxidative stress and UV radiation. The compound interacts with various molecular targets, including enzymes involved in melanin biosynthesis, and can modulate signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3)
- Molecular Formula: C₈H₃F₂NO₂
- Molecular Weight : 183.11 g/mol
- Key Properties :
- For example, unsubstituted indoline-2,3-dione scaffolds exhibit low σ1 affinity (>3000 nM) but moderate σ2 affinity (Kᵢ = 42 nM) .
5,7-Dimethylindoline-2,3-dione
- Molecular Formula: C₁₀H₉NO₂ (estimated)
- Molecular Weight : ~191.19 g/mol
- Key Properties :
- Applications : Methyl groups may enhance membrane permeability, making this derivative suitable for central nervous system (CNS)-targeted drug design.
5,6-Difluoroindoline-2,3-dione (CAS 116570-41-3)
5,7-Dibromoindoline-2,3-dione Derivatives
Trimethylsilyl-Substituted Derivatives
- Example: 5,7-Dimethyl-1-(trimethylsilyl)-1H-indole-2,3-dione. Molecular Formula: C₁₃H₁₇NO₂Si Molecular Weight: 247.37 g/mol Key Properties:
- The trimethylsilyl group enhances stability in synthetic reactions but reduces bioavailability due to steric hindrance .
Data Table: Comparative Analysis of Indoline-2,3-dione Derivatives
*Estimated based on substituent contributions.
Research Findings on Substituent Effects
- Fluorine vs. Methyl Groups : Fluorine’s electronegativity enhances polarity and metabolic stability, while methyl groups increase lipophilicity and passive diffusion .
- Receptor Selectivity : The indoline-2,3-dione core with electron-withdrawing groups (e.g., carbonyl) favors σ2 receptor binding (Kᵢ = 42 nM) over σ1 (Kᵢ > 3000 nM). Substituent position (5,7 vs. 5,6) further modulates selectivity .
- Synthetic Utility : Bulky groups (e.g., trimethylsilyl) are used to protect reactive sites during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
